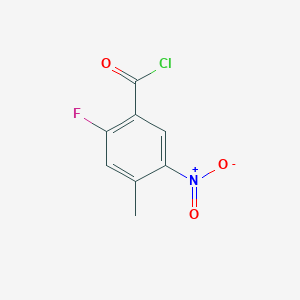

2-Fluoro-4-methyl-5-nitrobenzoyl chloride

Descripción

2-Fluoro-4-methyl-5-nitrobenzoyl chloride is a substituted benzoyl chloride derivative featuring a fluorine atom at the 2-position, a methyl group at the 4-position, and a nitro group at the 5-position of the aromatic ring. Benzoyl chlorides with electron-withdrawing substituents (e.g., nitro, halogens) and electron-donating groups (e.g., methyl) are critical intermediates in organic synthesis, particularly in acylation reactions and pharmaceutical manufacturing .

Propiedades

IUPAC Name |

2-fluoro-4-methyl-5-nitrobenzoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClFNO3/c1-4-2-6(10)5(8(9)12)3-7(4)11(13)14/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHBDIPBDNXZOEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1[N+](=O)[O-])C(=O)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClFNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2-Fluoro-4-methyl-5-nitrobenzoyl chloride can be synthesized through several methods. One common method involves the reaction of 2-fluoro-4-methyl-5-nitrobenzoic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

2-Fluoro-4-methyl-5-nitrobenzoic acid+Thionyl chloride→2-Fluoro-4-methyl-5-nitrobenzoyl chloride+Sulfur dioxide+Hydrogen chloride

Industrial Production Methods

In industrial settings, the production of 2-fluoro-4-methyl-5-nitrobenzoyl chloride typically involves large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization to obtain the desired product.

Análisis De Reacciones Químicas

Types of Reactions

2-Fluoro-4-methyl-5-nitrobenzoyl chloride undergoes various chemical reactions, including:

Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Hydrolysis: The compound can be hydrolyzed to form 2-fluoro-4-methyl-5-nitrobenzoic acid in the presence of water or aqueous base.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as amines, alcohols, or thiols in the presence of a base (e.g., triethylamine) are commonly used.

Reduction: Catalysts like palladium on carbon (Pd/C) or metal hydrides such as lithium aluminum hydride (LiAlH4) are employed.

Hydrolysis: Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl) can be used for hydrolysis reactions.

Major Products Formed

Amides, esters, and thioesters: Formed through nucleophilic substitution reactions.

2-Fluoro-4-methyl-5-nitroaniline: Formed through the reduction of the nitro group.

2-Fluoro-4-methyl-5-nitrobenzoic acid: Formed through hydrolysis.

Aplicaciones Científicas De Investigación

2-Fluoro-4-methyl-5-nitrobenzoyl chloride is utilized in various scientific research applications, including:

Chemistry: As an intermediate in the synthesis of complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: Used in the modification of biomolecules for studying biological processes and interactions.

Medicine: Involved in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

Industry: Employed in the production of specialty chemicals and materials with specific properties.

Mecanismo De Acción

The mechanism of action of 2-fluoro-4-methyl-5-nitrobenzoyl chloride primarily involves its reactivity as an acylating agent. The compound can acylate nucleophiles, forming covalent bonds with various functional groups. This reactivity is utilized in the synthesis of amides, esters, and other derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Substituent Effects: Methyl vs. Halogen Substituents

The presence of a methyl group in 2-fluoro-4-methyl-5-nitrobenzoyl chloride distinguishes it from halogen-substituted analogs like 2-chloro-4-fluoro-5-nitrobenzoyl chloride () and 2-fluoro-5-nitrobenzoyl chloride (). Key differences include:

- Electronic Effects : Methyl is an electron-donating group (+I effect), which may slightly deactivate the aromatic ring compared to electron-withdrawing halogens (-I effect). This could influence the stability of the acyl chloride and its reactivity in Friedel-Crafts or peptide-coupling reactions .

Positional Isomerism: Nitro Group Orientation

The 5-nitro group in the target compound contrasts with 3-nitro isomers like 4-methyl-3-nitrobenzoyl chloride (). Nitro groups in the meta position (3-nitro) exert stronger electron-withdrawing effects compared to para (5-nitro) positions, altering the electronic distribution of the aromatic ring and directing subsequent substitution reactions .

Physical Properties

Table 1 compares key properties of structurally related benzoyl chlorides:

Notes:

- The target compound (estimated formula: C₈H₅ClFNO₃) would have a higher molecular weight (~218.57 g/mol) than 2-fluoro-5-nitrobenzoyl chloride due to the methyl group .

- Halogenated analogs (e.g., 2-chloro-4-fluoro-5-nitrobenzoyl chloride) exhibit higher electronegativity, enhancing their stability against hydrolysis compared to methyl-substituted derivatives .

Actividad Biológica

2-Fluoro-4-methyl-5-nitrobenzoyl chloride is a synthetic organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, effects, and applications in medicinal chemistry.

Chemical Structure and Properties

2-Fluoro-4-methyl-5-nitrobenzoyl chloride is characterized by a benzoyl group substituted with a fluorine atom at the 2-position, a methyl group at the 4-position, and a nitro group at the 5-position. The presence of these substituents contributes to its chemical reactivity and biological properties.

Antimicrobial Properties

Research indicates that compounds similar to 2-Fluoro-4-methyl-5-nitrobenzoyl chloride exhibit significant antimicrobial activity. For instance, studies have shown that derivatives with nitro groups can inhibit bacterial growth effectively. In vitro assays demonstrated that compounds with similar structures displayed minimal inhibitory concentrations (MICs) against various Gram-positive and Gram-negative bacteria, including multidrug-resistant strains .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| 2-Fluoro-4-methyl-5-nitrobenzoyl chloride | <0.25 | Staphylococcus aureus |

| 4-Chloro-2-fluoro-5-nitrobenzoic acid | <0.03125 | Enterococcus faecalis |

| Benzothiazole derivatives | 1–4 | Klebsiella pneumoniae |

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory properties. It has been reported that the introduction of electron-withdrawing groups like fluorine enhances the reactivity of the compound towards specific enzymes, such as enteropeptidase. The IC50 values for these interactions suggest that modifications to the benzene ring significantly affect enzyme affinity and activity .

Table 2: Enzyme Inhibition Data

| Compound | IC50 (nM) | Enzyme Target |

|---|---|---|

| 2-Fluoro-4-methyl-5-nitrobenzoyl chloride | 94 (79–110) | Enteropeptidase |

| Related compound A | 68 (49–93) | Enteropeptidase |

| Related compound B | 180 (140–230) | Enteropeptidase |

The biological activity of 2-Fluoro-4-methyl-5-nitrobenzoyl chloride can be attributed to several mechanisms:

- Interaction with Enzymes : The compound's ability to inhibit enzymes like enteropeptidase suggests it may interfere with protein digestion and absorption processes.

- Reactive Intermediates : The presence of the nitro group may facilitate the formation of reactive intermediates, leading to oxidative stress in microbial cells.

- Cell Membrane Disruption : Similar compounds have been shown to disrupt bacterial cell membranes, leading to cell lysis.

Case Studies

A study focusing on the synthesis and biological evaluation of related compounds demonstrated that introducing various substituents significantly impacted their biological efficacy. The study highlighted how electron-withdrawing groups improved enzyme inhibition and antimicrobial activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.